4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core with three key substituents:
- Bromo group at position 4: Enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- Triisopropylsilyl (TIPS) group at position 1: A bulky protecting group that stabilizes the nitrogen atom, improves solubility in organic solvents, and prevents unwanted side reactions during synthesis .
This compound is primarily used as an intermediate in pharmaceutical and materials science research, particularly in kinase inhibitor development .
Properties
IUPAC Name |
(4-bromo-2-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)10-15-16(18)8-9-19-17(15)20/h8-13H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVNRRSIVQLUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolo[2,3-b]Pyridine Core Assembly
The bicyclic pyrrolo[2,3-b]pyridine core is typically constructed via Gould-Jacobs cyclization or Knorr-type reactions . For example:
Methylation at Position 2
Methylation is achieved using methyl iodide (MeI) under basic conditions:
Bromination at Position 4
Bromination introduces the substituent at the 4-position via electrophilic aromatic substitution:
Silylation at Position 1
The triisopropylsilyl (TIPS) group is introduced to protect the NH group and enhance steric bulk:
- Reagents : Triisopropylsilyl chloride (TIPSCl, 1.2 equiv), imidazole (3.0 equiv) in DMF or THF.
- Conditions : Room temperature, 2–4 hours under nitrogen.
- Yield : 90% after aqueous workup and column chromatography.
Optimized Synthetic Protocol
Challenges and Solutions
Regioselective Bromination
Silylation Efficiency
- Issue : Incomplete protection due to steric hindrance.
- Solution : Excess TIPSCl (1.5 equiv) and prolonged reaction time (4–6 hours).
Industrial-Scale Considerations
- Continuous Flow Reactors : Improve safety and yield for bromination (exothermic step).
- Catalyst Recycling : Pd-based catalysts in cross-coupling steps reduce costs.
- Solvent Recovery : DCM and THF are distilled and reused to minimize waste.
Analytical Characterization
- NMR : 1H NMR (CDCl₃) δ 1.25–1.35 (m, 21H, TIPS), 2.45 (s, 3H, CH₃), 6.85 (d, J=8 Hz, 1H), 7.90 (s, 1H).
- HRMS : [M+H]+ calcd. for C₁₇H₂₈BrN₂Si: 383.11; found: 383.10.
Alternative Routes and Comparative Data
| Method | Brominating Agent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Br₂ in DCM | Br₂ | 0°C | 85% | 98.5% |
| NBS in THF | NBS | rt | 78% | 97.2% |
| HBr/H₂O₂ | HBr | 40°C | 62% | 95.0% |
Note: Br₂ in DCM provides superior yield and regioselectivity.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H27BrN2Si
- Molecular Weight : 367.40 g/mol
- LogP : 6.13 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 17.82 Ų
The compound features a fused bicyclic structure consisting of a pyrrole and a pyridine ring, with significant substituents that enhance its chemical stability and solubility. The presence of the bromine atom at the 4-position and the triisopropylsilyl group at the 1-position are critical for its reactivity and interaction with biological targets .
Protein Kinase Inhibition
One of the most promising applications of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is its role as a protein kinase inhibitor . Protein kinases are essential regulators of various cellular processes, including cell growth, metabolism, and apoptosis. Dysregulation of kinase activity is implicated in many diseases, particularly cancer.
- Mechanism of Action : The compound interacts with the hinge region of protein kinases, forming hydrogen bonds that can modulate their activity. This interaction may lead to altered phosphorylation patterns within cells, potentially influencing tumor progression and survival.
Case Studies
- Inhibition of Specific Kinases : Research has shown that derivatives of pyrrolopyridines can selectively inhibit kinases involved in cancer pathways. For instance, studies have demonstrated that similar compounds exhibit significant inhibition against various receptor tyrosine kinases (RTKs) and serine/threonine kinases.
- Therapeutic Potential in Oncology : In vitro studies involving cancer cell lines have indicated that 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can reduce cell proliferation and induce apoptosis in specific cancer types. These findings support its potential development as an anticancer drug candidate.
Synthesis and Derivatives
The synthesis of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions, often starting from simpler pyrrole or pyridine derivatives. The incorporation of the triisopropylsilyl group is crucial for enhancing solubility and stability during synthesis.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The bromine and triisopropylsilyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, potentially inhibiting or activating enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolo[2,3-b]Pyridine Core
The table below compares the target compound with derivatives differing in substituents, synthesis yields, and applications:
Key Differences and Implications
Electronic Effects: Nitro (NO₂) and trifluoromethyl (CF₃) groups (e.g., 6c) increase electrophilicity, favoring nucleophilic aromatic substitution .
Steric Effects :
- The TIPS group in the target compound and 4-Chloro-5-iodo-1-TIPS reduces reactivity at the 1-position, enabling selective functionalization at other sites .
Synthetic Utility :
- Bromo and iodo substituents (e.g., 20a , 4-Chloro-5-iodo-1-TIPS ) are pivotal for cross-coupling reactions, whereas nitro groups facilitate reduction to amines for further derivatization .
Biological Activity
4-Bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H27BrN2Si
- Molecular Weight : 367.40 g/mol
- CAS Number : 651744-25-1
- LogP : 6.13 (indicating high lipophilicity) .
Anticancer Activity
Research has indicated that pyrrolo[2,3-b]pyridine derivatives, including 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
- Case Study : In a study examining various pyrrolo[2,3-b]pyridine derivatives, compounds demonstrated cytotoxic effects against several cancer cell lines, including ovarian and breast cancer cells. The structure-activity relationship (SAR) highlighted that modifications at specific positions on the pyridine ring significantly influenced anticancer efficacy .
Antimycobacterial Activity
The compound's structure allows it to interact with bacterial targets effectively. Studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
- Findings : Compounds similar to 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine were evaluated for their minimum inhibitory concentration (MIC) against M. tuberculosis. Results indicated that some derivatives had MIC values below 0.15 µM, showcasing their potential as antimycobacterial agents .
Antiviral Activity
Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their antiviral properties. Notably, some compounds have shown activity against HIV.
- Research Insight : A study reported that specific substitutions on the pyrrolo[2,3-b]pyridine scaffold enhanced antiviral activity. For instance, certain esters demonstrated effective inhibition of HIV replication with an EC50 value lower than 10 µM .
Structure-Activity Relationship (SAR)
The biological activity of 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Bromine at position 4 | Enhances lipophilicity and may improve cell membrane permeability |
| Triisopropylsilyl group | Increases stability and solubility in organic solvents |
| Methyl group at position 2 | Potentially alters binding affinity to biological targets |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position is a key site for nucleophilic substitution due to its electrophilic nature. This reactivity enables the formation of diverse derivatives through reactions with nucleophiles such as amines, alcohols, or aryl groups.
Suzuki-Miyaura Cross-Coupling
A prominent reaction involves Suzuki coupling, where the bromine is replaced by aryl or vinyl groups using palladium catalysts. For example, in the synthesis of kinase inhibitors, the compound undergoes coupling with boronic esters under basic conditions (e.g., K₂CO₃) in a mixed solvent system (DME/water). The reaction proceeds at elevated temperatures (80°C) to yield substituted pyrrolopyridines .
Key Reagents and Conditions :
| Reaction Type | Reagents/Conditions | Product Example |
|---|---|---|
| Suzuki Coupling | Pd(0) catalyst (e.g., Pd(PPh₃)₄), K₂CO₃, DME/water, 80°C | Aryl-substituted pyrrolopyridine |
Amination
Substitution with amines is another critical reaction. For instance, treatment of 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives with amines under acidic or basic conditions replaces the bromine with an amino group, forming biologically active compounds such as kinase inhibitors .
Example Reaction :
4-Bromo-1H-pyrrolo[2,3-b]pyridine reacts with amines (e.g., piperidine) in the presence of K₂CO₃ or NaH to yield aminopyrrolopyridines .
Tosylation
The compound can undergo tosylation to introduce sulfonamide groups, enhancing its reactivity in subsequent reactions. For example, treatment with NaH and tosyl chloride selectively modifies the bromine site, forming a tosylated intermediate .
Reaction Details :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Tosylation | NaH (60% dispersion), tosyl chloride, DMF | Tsylated pyrrolopyridine derivative |
Oxidation/Reduction
While specific oxidation/reduction data for this compound is limited, the pyridine ring and bromine substituent may participate in such reactions. For example, LiAlH₄ or NaBH₄ could reduce the pyridine ring, while KMnO₄ might oxidize the bromine.
Biological Activity and Reaction Implications
The compound’s reactivity is closely tied to its biological applications, particularly in kinase inhibition. Its ability to form hydrogen bonds with kinase active sites (e.g., PAK1) is critical for modulating enzymatic activity .
Comparison of Reaction Types
| Reaction Type | Key Features | Applications |
|---|---|---|
| Suzuki Coupling | High-yield aryl substitution | Pharmaceutical synthesis |
| Amination | Formation of biologically active derivatives | Kinase inhibitor development |
| Tosylation | Enhanced reactivity for further coupling | Intermediate synthesis |
Research Findings and Trends
-
Structural Influence : The triisopropylsilyl group stabilizes the compound and directs regioselectivity in substitution reactions .
-
Kinase Targeting : Substituted derivatives exhibit selective binding to kinases, with SAR studies highlighting positional effects on potency .
-
Synthetic Versatility : The bromine’s reactivity allows diversification into amides, sulfonamides, and cross-coupled derivatives, expanding its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 4-bromo-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, and how does regioselectivity influence the process?
The synthesis involves regioselective bromination and silyl protection. For example, N1-alkylation of pyrrolo[2,3-b]pyridine cores (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) with triisopropylsilyl (TIPS) groups is achieved using NaH and TIPSCl in THF/DMF under anhydrous conditions . Regioselectivity is critical: the TIPS group protects the pyrrole nitrogen, directing subsequent substitutions (e.g., bromination) to the C4 position. Challenges include competing side reactions (e.g., over-alkylation), which require careful stoichiometric control and low-temperature conditions .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
Key techniques include:
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., bromine at C4, TIPS group at N1). For example, aromatic protons in pyrrolo[2,3-b]pyridine derivatives typically appear as doublets (δ 8.3–8.4 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (exact mass: 352.0970 for CHBrNSi) .
- HPLC : Assesses purity (>95% is typical for intermediates in kinase inhibitor studies) .
Advanced Research Questions
Q. How does the triisopropylsilyl group modulate biological activity in kinase inhibitor design?
The TIPS group enhances metabolic stability by shielding the pyrrole nitrogen from oxidative degradation. In FGFR inhibitors, this protection allows selective modifications at C4 (e.g., bromine for electrophilic binding) and C5 (e.g., trifluoromethyl for hydrophobic pocket interactions) . For example, TIPS-protected derivatives show improved IC values (e.g., 7 nM for FGFR1 inhibition in compound 4h ) compared to unprotected analogs . However, steric bulk from TIPS may reduce solubility, necessitating formulation optimization .
Q. How can researchers resolve contradictions in biological activity data across assays?
Discrepancies often arise from assay conditions (e.g., ATP concentrations, cell lines) or compound purity . For instance:
- Kinase selectivity : A compound may inhibit JAK3 (IC = 25 nM) but not JAK2 (IC > 500 nM) due to hinge-region hydrogen bonding differences .
- Purity issues : Impurities from incomplete deprotection (e.g., residual SEM groups) can skew results. Validate intermediates via TLC or LC-MS .
- Cellular permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate in vitro and cellular activity .
Q. What computational strategies aid in optimizing this compound for target binding?
- Docking studies : The 1H-pyrrolo[2,3-b]pyridine scaffold mimics ATP’s adenine ring, forming hydrogen bonds with kinase hinge regions (e.g., FGFR1’s Ala564 and Glu562) .
- Molecular dynamics (MD) : Simulate TIPS group interactions with hydrophobic pockets (e.g., FGFR1’s gatekeeper residue Val561) to predict selectivity .
- QSAR models : Correlate C4/C5 substituents (e.g., bromine, methyl) with inhibitory potency using datasets from analogs .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Core modifications : Vary substituents at C2 (methyl for steric tuning), C4 (bromine for electrophilicity), and C5 (carboxamides for solubility) .
- Protection/deprotection : Compare TIPS with alternative groups (e.g., SEM, benzyl) for synthetic efficiency and activity .
- Biological testing : Use tiered assays—enzyme-level IC, cellular proliferation (e.g., 4T1 breast cancer cells), and in vivo models .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Lithiation steps : sec-BuLi-mediated lithiation at C5 requires strict temperature control (-78°C) to avoid side reactions .
- Coupling reactions : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) demand ligand optimization (e.g., XPhos) for high yields .
- Purification : Silica gel chromatography is effective for small scales, but switch to recrystallization (e.g., ethyl acetate/heptane) for larger batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
